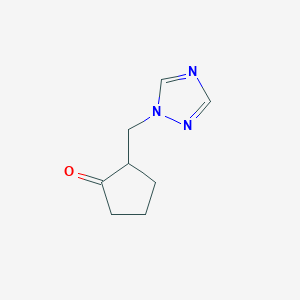

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone” is a compound used for proteomics research . It has a molecular formula of C8H11N3O and a molecular weight of 165.2 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 aliphatic ketone, and 1 Triazole .Scientific Research Applications

Triazole Derivatives and Their Biological Activities

The triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, have been extensively studied for their diverse biological activities. Research shows that these compounds exhibit a broad spectrum of biological activities, such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They also show activity against several neglected diseases. The ongoing development of novel triazoles emphasizes the need for new, efficient preparations that address green chemistry, energy savings, and sustainability while tackling emerging diseases and resistant bacteria (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

1,2,3-Triazoles are key scaffolds in organic compounds with applications in drug discovery, material science, and more. The Sharpless and Meldal discovery of copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles has marked a significant advancement, being recognized as a key click reaction for its simplicity, high selectivity, and yield. This has spurred further research into the synthesis and application of 1,2,3-triazoles across various domains (Kaushik et al., 2019).

Cyclopentanone and Its Derivatives in Fragrance

Cyclopentanone and its derivatives have been assessed for safety as fragrance ingredients. Their low acute toxicity, lack of significant toxicity in repeat dose studies, and minimal evidence of skin irritation in humans underline their safety profile at current levels of use and exposure. This research supports the continued use of cyclopentanone derivatives in fragrance formulations (Belsito et al., 2012).

Jasmonic Acid Derivatives

Jasmonic acid (JA) and its derivatives have been identified as small molecules of interest in medicinal chemistry. These compounds, being exclusive to the plant kingdom, have shown promise in drug and prodrug development due to their synthesis, usage, and biological activities. Research on JA derivatives continues to be a focal point for developing new therapeutics (Ghasemi Pirbalouti et al., 2014).

Production Processes of Cyclopentanone

The production processes of cyclopentanone, an important chemical intermediate, have been reviewed, highlighting the industrial and developing technological processes. This analysis provides insights into practical and feasible processes in China, offering a comparison of technological characteristics and emphasizing the need for efficient, sustainable methods (Sinopec Shanghai, 2011).

Strategies for Synthesis of 1,2,4-Triazole-Containing Scaffolds

The pharmacological significance of 1,2,4-triazole-containing scaffolds, present in many pharmaceuticals and biologically important compounds, has been highlighted. Recent strategies for their synthesis using 3-amino-1,2,4-triazole aim to discover new drug candidates, underscoring the importance of these scaffolds in drug discovery (Nasri et al., 2021).

Mechanism of Action

While the specific mechanism of action for “2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone” was not found, similar compounds have shown inhibitory activities against cancer cell lines. For instance, some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRWMSVIDJJDLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559226 |

Source

|

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116802-66-5 |

Source

|

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)